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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amlodipine besylate is a long-acting dihydropyridine calcium channel blocker widely

prescribed for the management of hypertension and angina.[1][2] As the besylate salt of the

active amlodipine base, its physicochemical properties are critical determinants of its stability,

bioavailability, and manufacturability.[2] This technical guide provides an in-depth overview of

the core physicochemical characteristics of amlodipine besylate, complete with quantitative

data, detailed experimental protocols, and visualizations to support research and development

activities.

Chemical and Physical Identity
Amlodipine besylate is the benzenesulfonate salt of amlodipine.[3] It is a white to off-white

crystalline powder.[1]
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Property Value Source

IUPAC Name

3-ethyl 5-methyl 2-[(2-

aminoethoxy)methyl]-4-(2-

chlorophenyl)-6-methyl-1,4-

dihydropyridine-3,5-

dicarboxylate; benzenesulfonic

acid

CAS Number 111470-99-6

Molecular Formula C₂₆H₃₁ClN₂O₈S

Molecular Weight 567.1 g/mol

Appearance
White or almost white

crystalline powder

Physicochemical Properties
The selection of a salt form is a critical step in drug development, aimed at optimizing

properties like solubility and stability. The besylate salt of amlodipine was developed to

enhance its bioavailability.

Melting Point
The melting point is a crucial indicator of purity and crystalline structure.

Melting Point Range (°C) Analytical Method

195-204 Not Specified

199-201 Not Specified

~210 Differential Scanning Calorimetry (DSC)

Sources:

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a

sample and a reference as a function of temperature, allowing for the precise determination of
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thermal transitions like melting.

Calibration: Calibrate the DSC instrument using certified standards with known melting

points and enthalpies of fusion, such as indium.

Sample Preparation: Accurately weigh approximately 2-5 mg of amlodipine besylate
powder into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample.

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the

DSC cell.

Thermal Program:

Equilibrate the cell at a starting temperature, for example, 25°C.

Ramp the temperature at a controlled heating rate, typically 2-10°C per minute, under a

continuous purge of inert gas like nitrogen (e.g., 50 mL/min).

Continue heating to a final temperature well above the expected melting point (e.g.,

250°C).

Data Analysis: The melting point is determined as the onset temperature or the peak

temperature of the endothermic event on the resulting thermogram. The area under the peak

corresponds to the heat of fusion.

Solubility
Amlodipine besylate's solubility is pH-dependent, a critical factor for its absorption in the

gastrointestinal tract.
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Solvent/Medium Solubility Description
Quantitative Value (if
available)

Water Slightly soluble 0.38 mg/mL (in pH 1.2 buffer)

Water Slightly soluble 0.31 mg/mL (in pH 4.5 buffer)

Water Slightly soluble 0.11 mg/mL (in pH 6.8 buffer)

Ethanol Sparingly soluble -

Methanol Freely soluble -

DMSO Soluble 113 mg/mL

Sources:

The shake-flask method is a widely accepted technique for determining the thermodynamic

equilibrium solubility of a compound.

Preparation: Add an excess amount of amlodipine besylate powder to a series of vials,

each containing a known volume of the desired solvent or buffer (e.g., pH 1.2, 4.5, 6.8

buffers). The excess solid ensures that a saturated solution is formed.

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator

(e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to

ensure equilibrium is reached.

Phase Separation: After equilibration, allow the samples to settle. Separate the undissolved

solid from the supernatant by centrifugation and/or filtration through a chemically inert

syringe filter (e.g., 0.45 µm PTFE) that does not bind the drug.

Quantification: Accurately dilute an aliquot of the clear filtrate. Determine the concentration of

dissolved amlodipine besylate using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the solubility from the measured concentration and report it in units

such as mg/mL or µg/mL at the specified temperature and pH.
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Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and governs the ionization state of a

molecule at a given pH. For amlodipine, an ionizable compound, this property is fundamental to

its interaction with the calcium channel receptor.

Property Value

pKa (Basic) 8.6

Sources:

Potentiometric titration is a precise method for determining pKa by monitoring pH changes in a

solution upon the incremental addition of a titrant.

Calibration: Calibrate a pH meter and electrode system using at least three standard buffer

solutions (e.g., pH 4, 7, and 10).

Sample Preparation: Prepare a solution of amlodipine besylate of known concentration

(e.g., 1 mM) in a suitable solvent, often a co-solvent system (e.g., water-methanol) for

sparingly soluble compounds. Maintain a constant ionic strength using an electrolyte like KCl

(e.g., 0.15 M).

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant

temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the

calibrated pH electrode and a magnetic stirrer into the solution.

Titration Process: Titrate the solution by adding small, precise increments of a standardized

titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing

the reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the pH at the half-equivalence point or by analyzing the inflection point of the first

derivative of the titration curve.

Polymorphism and Crystal Structure
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Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms.

Different polymorphs can exhibit distinct physicochemical properties, including solubility,

melting point, and stability. Amlodipine besylate is known to exist in several solid forms,

including an anhydrate, a monohydrate, and a dihydrate, with the dihydrate being the most

stable form in aqueous environments.

PXRD is a primary technique for identifying crystalline phases and characterizing

polymorphism by analyzing the unique diffraction pattern produced by a crystal lattice.

Sample Preparation: Gently grind a small amount of the amlodipine besylate powder using

a mortar and pestle to ensure a fine, homogenous powder and reduce preferred orientation

effects. Mount the powder onto a sample holder.

Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument

with a suitable X-ray source (e.g., Cu Kα radiation).

Data Collection: Scan the sample over a defined range of 2θ angles (e.g., 5° to 40° 2θ) with

a specific step size and scan speed. The X-rays diffracted by the crystalline planes are

detected and recorded.

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a

"fingerprint" for the crystalline form. Compare the peak positions (2θ values) and relative

intensities to reference patterns of known polymorphs to identify the form present in the

sample.

Visualizations
Mechanism of Action
Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of

calcium ions into vascular smooth muscle and cardiac muscle. This blockade prevents the

sequence of events leading to muscle contraction, resulting in vasodilation.
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Caption: Amlodipine's mechanism of action via L-type calcium channel blockade.

Physicochemical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of a pharmaceutical

salt like amlodipine besylate. This process ensures that all critical properties influencing drug

performance and manufacturability are evaluated.
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Caption: General workflow for the physicochemical characterization of a pharmaceutical salt.

Conclusion
The physicochemical properties of amlodipine besylate, including its melting point, pH-

dependent solubility, pKa, and polymorphic forms, are integral to its function as a safe and

effective pharmaceutical agent. A thorough understanding and characterization of these

attributes using standardized protocols are essential for formulation development, quality

control, and ensuring consistent clinical performance. The data and methodologies presented

in this guide serve as a foundational resource for scientists and researchers in the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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